molecular formula C14H13N5O2S B2582436 Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868970-38-1

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2582436
CAS No.: 868970-38-1
M. Wt: 315.35
InChI Key: XMSRXNNSWRHOJS-UHFFFAOYSA-N
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Description

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a methyl propanoate thioether moiety.

Properties

IUPAC Name

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRXNNSWRHOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound in the presence of a suitable catalyst to form the thioether linkage.

    Esterification: Finally, the resulting compound is esterified with methanol under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the [1,2,4]triazole moiety exhibit significant antimicrobial properties. Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has shown effectiveness against a range of bacterial strains in vitro. Studies have demonstrated that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

1.2 Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its mechanism of action and efficacy .

1.3 Inhibitors of Enzymatic Activity

Compounds with triazole rings have been identified as inhibitors of various enzymes associated with disease processes. For example, they can inhibit xanthine oxidase, which is relevant in conditions such as gout and hyperuricemia. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs .

Agricultural Applications

2.1 Pesticidal Activity

The triazole framework is well-known in agricultural chemistry for its fungicidal properties. This compound may exhibit similar fungicidal activities against crop pathogens. Studies exploring the synthesis and evaluation of related compounds have indicated their potential use in crop protection against fungal diseases .

2.2 Herbicidal Properties

There is ongoing research into the herbicidal potential of triazole derivatives. The unique chemical structure of this compound could provide insights into developing selective herbicides that minimize damage to crops while effectively controlling weed populations.

Material Science Applications

3.1 Polymer Chemistry

The incorporation of triazole-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can potentially serve as a monomer or additive in the synthesis of advanced materials with tailored properties for specific applications .

3.2 Photonic Devices

Emerging research suggests that triazole derivatives may be utilized in the development of photonic devices due to their electronic properties. The unique electronic configuration associated with the pyridine and triazole rings could enable their use in organic light-emitting diodes (OLEDs) or other optoelectronic applications.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are modified at positions 3 and 6 to modulate bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight Key Biological Activity References
Target Compound Pyridin-4-yl Methyl 2-(thio)propanoate C₁₄H₁₂N₄O₂S 308.34 Not explicitly reported -
Lin28-1632 3-Methyl N-Methyl-N-(3-methylphenyl)acetamide C₁₃H₁₄N₄O 266.28 Lin28 protein inhibition
Vebreltinib (WHO List 87) Difluoro(indazolyl)methyl 1-Cyclopropylpyrazole C₂₀H₁₆F₃N₉ 451.40 Anticancer (kinase inhibition)
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic Acid - Propanoic acid thioether C₈H₇N₄O₂S 239.24 Intermediate for drug synthesis
AZD5153 (Bradbury et al., 2016) Methoxy-piperidyl Bivalent bromodomain inhibitor scaffold C₂₆H₃₃N₅O₂ 463.58 BET bromodomain inhibition
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic Acid Isopropyl Acetic acid thioether C₁₀H₁₂N₄O₂S 252.29 Unspecified pharmacological activity

Key Observations:

Substituent Effects on Bioactivity: The pyridin-4-yl group at position 3 in the target compound distinguishes it from analogs like Lin28-1632 (3-methyl) and Vebreltinib (difluoro-indazolyl). The methyl propanoate thioether at position 6 contrasts with simpler thioether/acetic acid groups (e.g., compound from ). The ester group may enhance membrane permeability compared to carboxylic acid derivatives .

Molecular Weight and Solubility: The target compound (MW 308.34) has a higher molecular weight than 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid (MW 239.24) due to the ester group. This modification likely improves lipophilicity, a critical factor in oral bioavailability .

For example, AZD5153 targets BET bromodomains for anticancer effects , whereas Lin28-1632 inhibits Lin28 proteins involved in stem cell renewal .

Biological Activity

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS Number: 868970-38-1) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O2SC_{14}H_{13}N_{5}O_{2}S, with a molecular weight of 315.35 g/mol. The compound features a triazolo-pyridazine core structure that is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds bearing similar triazolo-pyridazine structures. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines. A notable compound exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells . This suggests that this compound may also exhibit similar properties due to its structural similarities.

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival. For example, compounds related to this class have been identified as inhibitors of c-Met kinase, which plays a significant role in cancer progression .

Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . This inhibition can enhance the immune response against tumors and represents a promising avenue for cancer immunotherapy.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntitumorA5490.83c-Met kinase inhibition
AntitumorMCF-70.15c-Met kinase inhibition
AntitumorHeLa2.85c-Met kinase inhibition
IDO1 InhibitionA375Sub-micromolarImmune response enhancement

Case Study: Compound Development

A study focused on the development of [1,2,4]triazolo derivatives found that modifications to the pyridine and triazole rings significantly influenced their biological activity. The introduction of various substituents led to enhanced potency against specific cancer cell lines . This indicates that further structural optimization of this compound could yield even more effective analogs.

Case Study: Clinical Implications

The potential for this compound in clinical settings is underscored by its ability to synergize with existing therapies. Research has shown that combining IDO1 inhibitors with other immunotherapeutic agents can lead to improved outcomes in cancer treatment .

Q & A

Q. What are the common synthetic routes for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The [1,2,4]triazolo[4,3-b]pyridazine core is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate and 25% aqueous ammonia can react with α,β-unsaturated carbonyl derivatives (e.g., EtOCH=C(COOEt)₂) under reflux in acetonitrile to form the triazolopyridazine scaffold . Subsequent functionalization at the 6-position with thioether linkages (as in the target compound) often employs sodium hydride in DMF to generate reactive intermediates like alcoholates, which react with thiol-containing propanoate derivatives . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time (e.g., 3–12 hours under reflux) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of 1H/13C NMR (to verify substituent positions and thioether connectivity), HPLC-MS (for purity assessment >95%), and FT-IR (to confirm ester carbonyl and triazole C=N stretches) is essential . Single-crystal X-ray diffraction (as demonstrated for analogous triazolopyridazines) provides unambiguous confirmation of the fused heterocyclic system and stereoelectronic effects influencing reactivity . For example, bond length discrepancies >0.05 Å between computational models (DFT) and experimental data may indicate conformational flexibility requiring further validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?

Discrepancies often arise from solvation effects or dynamic conformational equilibria. To address this:

  • Perform variable-temperature NMR to detect rotational barriers in the thioether or ester groups .
  • Use DMSO-d6 vs. CDCl3 solvent comparisons to assess hydrogen bonding interactions with the pyridinyl moiety .
  • Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) incorporating solvent models, which reduce chemical shift deviations to <0.3 ppm for 1H signals .

Q. What strategies stabilize the thioether linkage under physiological pH conditions for in vitro assays?

The thioether group is prone to oxidation at pH > 7.5. Mitigation strategies include:

  • Buffer selection : Use degassed PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .
  • Co-solvents : Add 10% DMSO to improve solubility and reduce hydrolytic cleavage of the ester group .
  • Structural analogs : Replace the methyl ester with tert-butyl esters (e.g., via Steglich esterification) to enhance stability during long-term biological assays .

Q. How to design SAR studies for derivatives targeting antiproliferative or antimicrobial activity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridinyl 4-position to enhance π-stacking with DNA/RNA targets, as seen in analogous triazolopyridazines with IC50 values <10 µM in cancer cell lines .
  • Side-chain variations : Replace the methyl propanoate with bulkier substituents (e.g., isopropyl or benzyl esters) to modulate lipophilicity (logP 2.5–4.0) and blood-brain barrier penetration .
  • Biological assays : Use standardized protocols like MTT assays (72-hour exposure) for cytotoxicity and broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus), referencing positive controls like ciprofloxacin .

Contradictions and Solutions

  • Contradiction : Conflicting HPLC purity data (90% vs. 99%) may arise from column aging or mobile phase pH variations.
    Solution : Validate with two orthogonal methods (e.g., NMR integration and LC-MS total ion count) .
  • Contradiction : Computational logP predictions vs. experimental shake-flask values often differ by >0.5 units.
    Solution : Use reverse-phase HPLC retention times to estimate logP empirically .

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